

Application Notes & Protocols for Measuring Al-10-104 IC50 Values

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Compound of Interest		
Compound Name:	AI-10-104	
Cat. No.:	B15604058	Get Quote

Introduction

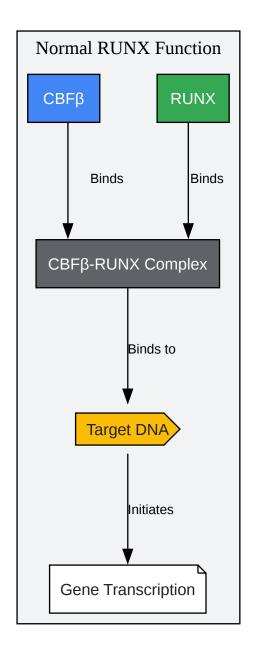
Al-10-104 is a small molecule inhibitor that targets the protein-protein interaction (PPI) between the Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factors (RUNX).[1] [2] RUNX transcription factors are crucial in hematopoiesis and have been implicated in various cancers, including leukemia and ovarian cancer.[1][3] Al-10-104 functions as an allosteric inhibitor by binding to CBF β , which induces a conformational change that prevents its association with RUNX proteins.[2][4] This disruption inhibits the formation of a functional transcription factor complex, leading to altered gene expression and reduced cancer cell proliferation.[2][3]

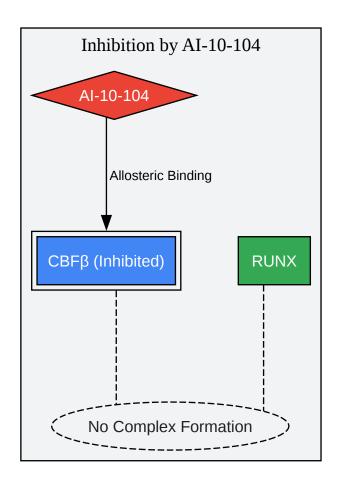
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **AI-10-104** using both biochemical and cell-based assays.

Mechanism of Action: AI-10-104

AI-10-104 disrupts the formation of the core-binding factor, a heterodimeric transcription factor complex composed of a CBF β subunit and a DNA-binding RUNX subunit. By binding allosterically to CBF β , **AI-10-104** prevents the CBF β -RUNX interaction, which is essential for the stability and DNA-binding activity of RUNX proteins. This leads to the inhibition of RUNX-mediated gene transcription.







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Caption: Mechanism of Al-10-104 action.

Quantitative Data Summary

The potency of **AI-10-104** has been evaluated in various biochemical and cellular systems. The reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are summarized below.

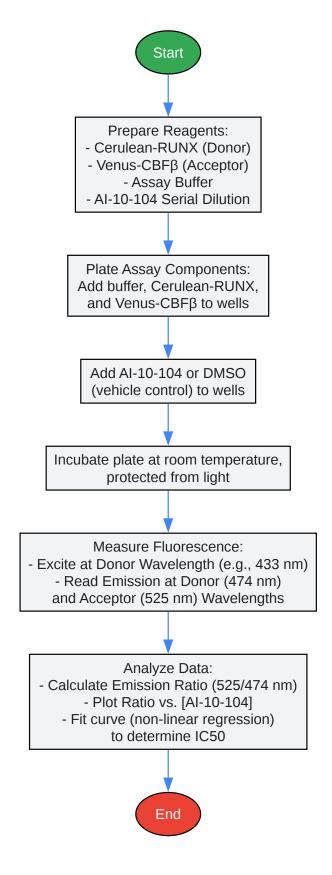


Assay Type	System / Cell Line	Reported IC50 / GI50 (μM)	Reference
Biochemical Assay			
FRET (CBFβ-RUNX Binding)	Purified Proteins	1.25	[2][4]
Cell-Based Assays			
Cell Growth/Metabolism (MTS)	T-cell acute lymphoblastic leukemia (T-ALL) cell lines	Varies by cell line (low μM range)	[1]
Cell Viability (CellTiter-Glo)	Ovarian Cancer Cell Lines (e.g., OVCAR8)	Varies by cell line (e.g., ~7 μM for OVCAR8)	[3]
Cell Viability	Adult T-cell leukemia/lymphoma (ATL) cell lines	1 - 10	[5][6]
Growth Inhibition	Normal Human Hematopoietic Cells	15.4	[1]

Experimental Protocols Protocol 1: Biochemical IC50 Determination via FRET Assay

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to directly measure the ability of **AI-10-104** to disrupt the CBF β -RUNX protein-protein interaction in vitro. [4]





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Caption: Workflow for FRET-based IC50 determination.



Methodology:

- Protein Preparation: Express and purify recombinant fusion proteins: the RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).[2]
- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[4]
 - Create a serial dilution of Al-10-104 in the assay buffer. A typical starting concentration might be 100 μM, diluted in 2- or 3-fold steps. Prepare a vehicle control using DMSO.
- · Assay Procedure:
 - In a 384-well microplate, add the assay buffer.
 - Add the Cerulean-Runt domain and Venus-CBFβ proteins to a final concentration of 100
 nM each.[2]
 - Add the diluted AI-10-104 or DMSO control to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).[4]
 - Incubate the plate at room temperature for 1 hour, protected from light.[4]
- Data Acquisition:
 - Use a plate reader to measure fluorescence. Excite the donor fluorophore (Cerulean at ~433 nm).
 - Measure the emission intensity from both the donor (at ~474 nm) and the acceptor (FRET signal at ~525 nm).[2]
- Data Analysis:
 - Calculate the ratio of acceptor emission to donor emission (525 nm / 474 nm) for each well.

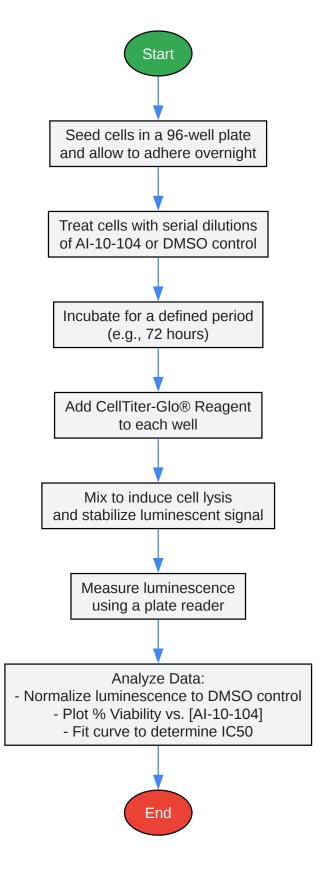


- Plot the emission ratio against the logarithm of the Al-10-104 concentration.
- Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[7]

Protocol 2: Cellular IC50 Determination via Cell Viability Assay

This protocol measures the effect of **AI-10-104** on the proliferation and viability of cancer cells, providing a functional IC50 (or GI50) value. The CellTiter-Glo® Luminescent Cell Viability Assay is used as an example, which quantifies ATP as an indicator of metabolically active cells. [1][3]





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Caption: Workflow for cell viability IC50 determination.



Methodology:

- Cell Culture: Culture the desired cancer cell line (e.g., T-ALL cell line KOPTK1 or ovarian cancer line OVCAR8) under standard conditions.[1][3]
- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach and resume growth for 24 hours.
- Compound Treatment:
 - \circ Prepare a serial dilution of **Al-10-104** in culture medium. Concentrations might range from 0.1 μ M to 50 μ M.
 - Remove the old medium from the cells and add the medium containing the various concentrations of Al-10-104 or a DMSO vehicle control.
- Incubation: Incubate the cells for a period relevant to the cell line's doubling time, typically 72
 hours.[1][3]
- Assay Procedure (CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (wells with medium only).
 - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle (DMSO) control.

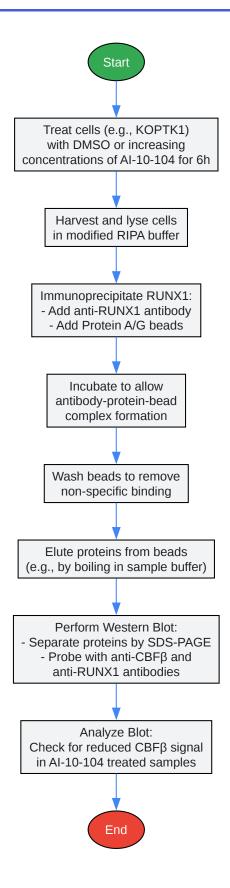


 Plot the percent viability against the logarithm of the Al-10-104 concentration and fit the curve using non-linear regression to calculate the IC50 value.

Protocol 3: Cellular Target Engagement via Co-Immunoprecipitation (Co-IP)

This protocol validates that **AI-10-104** disrupts the CBF β -RUNX1 interaction within a cellular context. It does not yield an IC50 value but confirms the mechanism of action at effective concentrations.[1][2]





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Caption: Workflow for Co-Immunoprecipitation.



Methodology:

- Cell Treatment: Culture cells (e.g., 4 x 10⁶ SEM cells or KOPTK1 cells) and treat them with DMSO (vehicle control) or various concentrations of Al-10-104 (e.g., 5, 10, 20 μM) for 6 hours.[1][2]
- Cell Lysis:
 - Harvest the cells and wash with cold PBS.
 - Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40,
 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]
- Immunoprecipitation:
 - Pre-clear the cell lysates with Protein A/G agarose beads.
 - Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[1][2]
 - Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
- Washes and Elution:
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
 - Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Western Blot Analysis:
 - Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against CBFβ to detect the co-precipitated protein.



- Separately, probe the membrane with a primary antibody against RUNX1 to confirm the successful immunoprecipitation of the target protein.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
- Data Interpretation: A dose-dependent decrease in the amount of CBFβ detected in the AI 10-104-treated samples compared to the DMSO control indicates that the compound is
 effectively disrupting the RUNX1-CBFβ interaction in the cells.[1]

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